molecular formula C24H15N B13826182 Anthra(2,3-c)carbazole CAS No. 314-08-9

Anthra(2,3-c)carbazole

Cat. No.: B13826182
CAS No.: 314-08-9
M. Wt: 317.4 g/mol
InChI Key: XLXKLXYORIUTET-UHFFFAOYSA-N
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Description

Anthra(2,3-c)carbazole is an organic compound with the molecular formula C24H15N and a molecular weight of 317.3826 It is a polycyclic aromatic hydrocarbon that contains a fused ring system with both anthracene and carbazole units

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anthra(2,3-c)carbazole typically involves the annulation of carbazole with anthracene derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired fused ring system . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the synthetic routes mentioned above. This could include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: Anthra(2,3-c)carbazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.

    Reduction: This can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce substituents like halogens, nitro groups, or alkyl groups at specific positions on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid, and alkylation using alkyl halides in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce various halogenated or nitro-substituted this compound compounds .

Scientific Research Applications

Anthra(2,3-c)carbazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Anthra(2,3-c)carbazole involves its interaction with specific molecular targets and pathways. For example, it can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes or signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

    Indolo[2,3-a]carbazole: Another polycyclic aromatic compound with similar structural features and biological activities.

    Staurosporine: A well-known indolocarbazole alkaloid with potent kinase inhibitory activity.

    Rebeccamycin: An indolocarbazole derivative with anticancer properties.

Uniqueness: Anthra(2,3-c)carbazole is unique due to its specific fused ring system, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for optoelectronic applications .

Properties

CAS No.

314-08-9

Molecular Formula

C24H15N

Molecular Weight

317.4 g/mol

IUPAC Name

22-azahexacyclo[12.11.0.03,12.05,10.015,23.016,21]pentacosa-1,3,5,7,9,11,13,15(23),16,18,20,24-dodecaene

InChI

InChI=1S/C24H15N/c1-2-6-16-12-19-14-21-17(13-18(19)11-15(16)5-1)9-10-23-24(21)20-7-3-4-8-22(20)25-23/h1-14,25H

InChI Key

XLXKLXYORIUTET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C=CC5=C4C6=CC=CC=C6N5

Origin of Product

United States

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